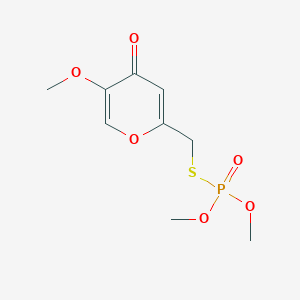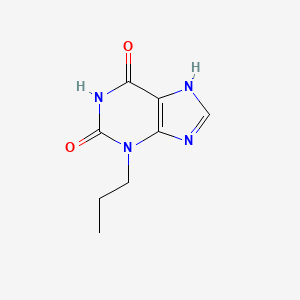
Enprofylline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enprofylline has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: It is used in research on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: This compound is studied for its therapeutic potential in treating asthma, chronic obstructive pulmonary disease, cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy .
Industry: This compound is used in the development of new bronchodilator drugs and other therapeutic agents
Mécanisme D'action
Target of Action
Enprofylline primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and adenosine receptor A2b . These targets play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger in many biological processes.
Mode of Action
This compound acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, and as an antagonist of the adenosine receptor A2b . By inhibiting phosphodiesterase, this compound prevents the breakdown of cAMP, leading to increased cAMP levels. This results in a variety of downstream effects, including bronchodilation and decreased blood viscosity .
Biochemical Pathways
The increase in cAMP levels caused by this compound affects multiple biochemical pathways. One key pathway is the regulation of bronchial smooth muscle tone. Elevated cAMP levels lead to relaxation of bronchial smooth muscle, resulting in bronchodilation . Additionally, this compound decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity .
Pharmacokinetics
This compound is rapidly absorbed from the digestive tract . The elimination half-life is approximately 1.9 hours, and the total body clearance is 191.1 ml·kg−1·h−1 . The volume of distribution is 0.48 l·kg−1, and protein binding is 49% . These properties influence the bioavailability of this compound and its ability to reach its targets in the body.
Result of Action
The primary molecular effect of this compound is the inhibition of erythrocyte phosphodiesterase, leading to an increase in erythrocyte cAMP activity . This makes the erythrocyte membrane more resistant to deformity . On a cellular level, this compound leads to bronchodilation, which helps alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease .
Action Environment
For instance, advanced age can lead to reduced renal excretion, which may affect the clearance of this compound
Analyse Biochimique
Biochemical Properties
Enprofylline primarily acts as a competitive nonselective phosphodiesterase inhibitor . It inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity . This subsequently makes the erythrocyte membrane more resistant to deformity . Along with erythrocyte activity, this compound also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is used in the management of symptoms of asthma and also in the treatment of peripheral vascular diseases . Long-term administration of this compound may be associated with elevation in liver enzyme levels and unpredictable blood levels .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of erythrocyte phosphodiesterase . This inhibition results in an increase in erythrocyte cAMP activity, which in turn makes the erythrocyte membrane more resistant to deformity . Along with this, this compound also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity .
Temporal Effects in Laboratory Settings
It is known that long-term administration of this compound may be associated with elevation in liver enzyme levels and unpredictable blood levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Enprofylline can be synthesized through a multi-step process involving the treatment of 6-amino-1-n-propyl-2,4-(1H,3H)-pyrimidinedione with formic acid and sodium nitrite in the presence of a catalyst. This reaction forms 6-amino-5-formamido-1-n-propyl-2,4-(1H,3H)-pyrimidinedione, which then undergoes a ring-closure reaction to yield 3,7-dihydro-3-n-propyl-1H-purine-2,6-dione (this compound) .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to minimize the use of solvents and reduce production costs. The process typically includes the use of catalysts such as platinum on carbon (Pt/C) to facilitate the reaction and ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Enprofylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthine ring.
Substitution: Substitution reactions can introduce different alkyl or aryl groups to the xanthine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties and applications .
Comparaison Avec Des Composés Similaires
Enprofylline is structurally similar to other xanthine derivatives such as theophylline and caffeine. it has unique properties that distinguish it from these compounds:
Theophylline: This compound is more potent as a phosphodiesterase inhibitor but less potent as an adenosine receptor antagonist compared to theophylline
Caffeine: While caffeine is a central nervous system stimulant, this compound lacks significant central nervous system effects, making it more suitable for patients who require bronchodilation without central nervous system stimulation
List of Similar Compounds
- Theophylline
- Caffeine
- Theobromine
This compound’s unique pharmacological profile makes it a valuable therapeutic agent with distinct advantages over other xanthine derivatives .
Propriétés
IUPAC Name |
3-propyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQPXVQCUCHWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)NC1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045186 | |
| Record name | Enprofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4), 5.68e+00 g/L | |
| Record name | SID855784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enprofylline inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity. Subsequently, the erythrocyte membrane becomes more resistant to deformity. Along with erythrocyte activity, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity. | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41078-02-8 | |
| Record name | Enprofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enprofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enprofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENPROFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7DT5E518 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
287-289 °C, 287 - 289 °C | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does enprofylline differ from theophylline in its mechanism of action?
A1: While both are xanthine derivatives and bronchodilators, this compound exhibits a weaker antagonism of adenosine receptors compared to theophylline. [, , , ] This difference is crucial, as adenosine antagonism is believed to be responsible for some of theophylline's side effects.
Q2: Does this compound affect the release of inflammatory mediators?
A2: Research suggests that both this compound and theophylline can inhibit the antigen-induced release of slow-reacting substance of anaphylaxis (SRS-A) and histamine from sensitized guinea pig lung fragments. []
Q3: Does this compound affect neuronal activity?
A3: Studies in rats indicate that this compound, unlike theophylline, does not antagonize adenosine's depressant effects on evoked field excitatory post-synaptic potentials (EPSPs) in the hippocampus. [] This suggests a difference in their interaction with neuronal adenosine receptors.
Q4: Can this compound modulate the effects of adenosine in humans?
A4: Research in human subjects shows that, at clinically relevant concentrations, theophylline can inhibit the cardio-respiratory stimulant effects of infused adenosine, while this compound tends to augment them. [] This highlights a critical difference in their interaction with adenosine's systemic effects.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C10H14N4O2, and its molecular weight is 222.24 g/mol.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the pharmacological and pharmacokinetic properties of this compound. Information regarding its material compatibility and stability under various conditions is not discussed.
Q7: Does this compound possess any catalytic properties?
A7: The provided research papers focus on this compound's pharmacological properties as a bronchodilator. No catalytic properties of this compound are discussed.
Q8: Have any computational chemistry studies been conducted on this compound?
A8: The provided research papers primarily utilize in vitro and in vivo experimental models to investigate this compound's properties. Information regarding computational chemistry studies or QSAR models is not available in these papers.
Q9: Is there information available regarding SHE regulations specific to this compound?
A9: The provided research papers focus on the pharmacological and clinical aspects of this compound. Information regarding specific SHE regulations or compliance is not discussed.
Q10: How is this compound metabolized and excreted?
A10: Unlike many other xanthine derivatives, this compound is primarily excreted unchanged in the urine. [, ] Approximately 90% of an administered dose is recovered in urine, indicating minimal metabolism. []
Q11: What is the elimination half-life of this compound?
A11: The elimination half-life of this compound is approximately 2 hours. [, ] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effects.
Q12: How do the pharmacokinetics of this compound differ in specific populations like pregnant women or elderly individuals?
A12: In pregnant rats, this compound exhibits a higher volume of distribution and lower systemic clearance compared to non-pregnant rats. [] This alteration is attributed to changes in plasma protein binding and renal handling during pregnancy. [] The effect of age on this compound pharmacokinetics in humans is not extensively discussed in these papers.
Q13: Does this compound cross the blood-brain barrier?
A13: this compound exhibits a lower penetration into the cerebrospinal fluid (CSF) compared to theophylline. [] The CSF:plasma ratio for this compound is approximately 0.095, significantly lower than theophylline's ratio of 0.36. [] This suggests a limited ability of this compound to cross the blood-brain barrier, which may contribute to its reduced central nervous system (CNS) side effects compared to theophylline.
Q14: What models have been used to study the bronchodilatory effects of this compound?
A14: this compound's bronchodilatory effects have been studied in various models, including: * Isolated guinea pig tracheal smooth muscle: Demonstrated relaxation of contractions induced by egg albumin, SRS-A, and carbachol. [, , ]* Isolated sheep trachealis and small bronchi: Showed concentration-dependent relaxation under basal and carbachol-induced tone. []* Human placental arteries: Induced relaxation in vessels contracted by prostaglandins and potassium chloride. []
Q15: How does the potency of this compound as a bronchodilator compare to theophylline?
A15: Numerous studies indicate that this compound is a more potent bronchodilator than theophylline, with estimates ranging from 3 to 5 times greater potency. [, , , , , ] This difference in potency is consistent across various experimental models and contributes to the potential clinical advantages of this compound.
Q16: Has this compound been investigated for its effectiveness in treating exercise-induced asthma (EIA)?
A16: In a study involving asthmatic patients with EIA, intravenous theophylline provided significantly better protection against exercise-induced bronchospasm compared to this compound and placebo. [] While this compound demonstrated some protective effects, they were not statistically significant compared to placebo. []
Q17: What is the efficacy of this compound in treating acute asthma?
A17: Studies in patients with acute asthma indicate that both intravenous this compound and nebulized terbutaline (a beta-2 agonist) demonstrate comparable bronchodilating effects. [] Both treatments resulted in similar improvements in FEV1, suggesting this compound's potential as a treatment option in acute asthma. []
Q18: Is there information available regarding resistance mechanisms to this compound or cross-resistance with other compounds?
A18: The provided research papers primarily focus on the pharmacological and clinical efficacy of this compound. Information regarding specific resistance mechanisms or cross-resistance with other compounds is not discussed.
Q19: What are the common side effects associated with this compound?
A19: While generally well-tolerated, this compound has been associated with side effects such as headache and nausea, particularly during the initial week of treatment. [, , , ] These side effects are generally mild and transient. []
Q20: Does this compound induce seizures?
A20: Unlike theophylline, this compound has not been shown to induce seizures in animal models, even at high doses. [] This difference is attributed to this compound's weaker adenosine antagonism, which is believed to play a role in theophylline-induced seizures. []
Q21: Does this compound affect liver function?
A21: Long-term this compound administration has been associated with elevated liver enzyme levels in some individuals. [] While these elevations are often asymptomatic and transient, they highlight the need for monitoring liver function during prolonged this compound therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


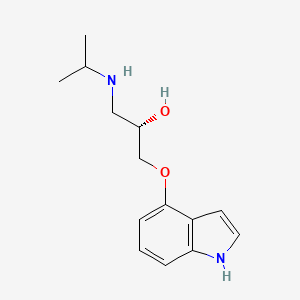
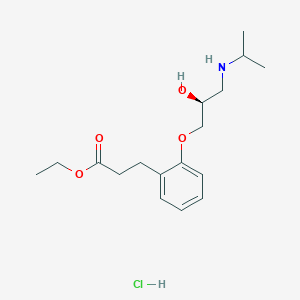
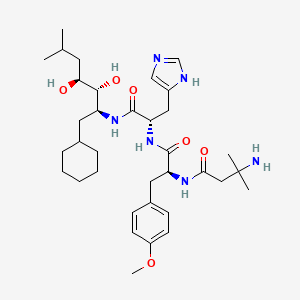
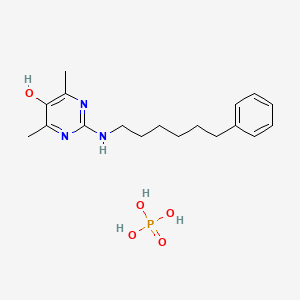
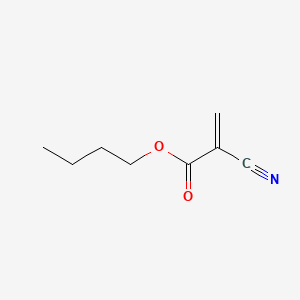
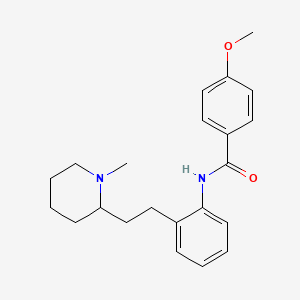
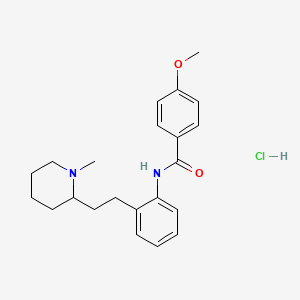
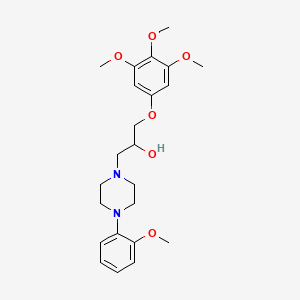

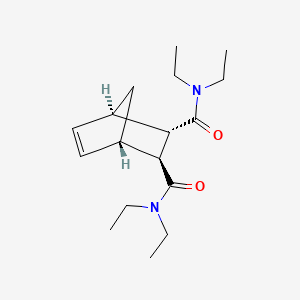

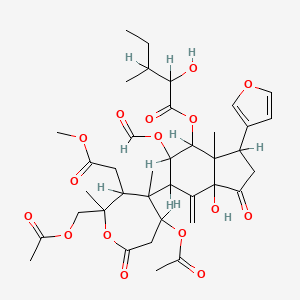
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)
